molecular formula C18H19Cl2NO4S2 B11415320 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11415320
M. Wt: 448.4 g/mol
InChI Key: XINMQEIHTTXSMM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenoxy, dioxidotetrahydrothiophen, and methylthiophen groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Esterification: The initial step involves the esterification of 2,4-dichlorophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Thiol Addition: The next step involves the addition of a thiol group to form the dioxidotetrahydrothiophen ring.

    Amidation: The final step is the amidation reaction, where the ester is converted to an amide using an amine derivative of 3-methylthiophen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as triethylamine or potassium carbonate are commonly used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen and phenoxy groups.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: Halogen substitution reactions can occur at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include iodinated or brominated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the thiophen and amide groups can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Known for its herbicidal properties.

    2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Used in environmental testing and as a reference standard.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of dichlorophenoxy, thiophen, and amide groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19Cl2NO4S2

Molecular Weight

448.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C18H19Cl2NO4S2/c1-12-4-6-26-17(12)9-21(14-5-7-27(23,24)11-14)18(22)10-25-16-3-2-13(19)8-15(16)20/h2-4,6,8,14H,5,7,9-11H2,1H3

InChI Key

XINMQEIHTTXSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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